4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C9H8Cl2N4S and its molecular weight is 275.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activities
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol and its derivatives have been explored for their antibacterial properties. Mehrotra et al. (2002) synthesized various 1,3,5-triazine derivatives and tested them for their antibacterial activity, demonstrating the potential of these compounds in antibacterial applications (Mehrotra et al., 2002).
Antimicrobial and Antitumor Activities
This compound and its derivatives have shown promise in antimicrobial and antitumor research. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including a derivative of this compound, which exhibited good antimicrobial activities (Bektaş et al., 2007). El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of some prepared nitrogen heterocycles, showing the compound's potential in cancer research (El-Moneim et al., 2011).
Anti-inflammatory Properties
In the field of anti-inflammatory research, Saxena et al. (1994) synthesized triazine derivatives, including those related to this compound, and found significant anti-inflammatory activity in some compounds (Saxena et al., 1994).
Electrochemical Studies
Farzinnejad et al. (2005) investigated the electroreduction of triazine derivatives, including 4-amino-6-methyl-3-thio-1,2,4-triazine-5-one, in non-aqueous media, contributing to the understanding of the electrochemical behavior of such compounds (Farzinnejad et al., 2005).
Antithyroidal Activity
Research by Mehrotra et al. (1995) into 1-aryl-2-mercapto-4-aryl-1,6-dihydro-1,3,5-triazine-6-thione, a related compound, suggests potential applications in antithyroidal treatments (Mehrotra et al., 1995).
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is MTH1 (MutT homolog 1) or NUDT1 (Nudix Hydrolase 1) , also known as oxidized purine nucleoside triphosphatase . MTH1 has potential as a biomarker for monitoring cancer progression and quantifying target engagement for relevant therapies .
Mode of Action
The compound binds to MTH1, inhibiting its hydrolase activity . The binding of the compound to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays . The compound has a higher affinity for MTH1 in U251MG cells compared to another well-studied MTH1 inhibitor: (S)-crizotinib .
Biochemical Pathways
The inhibition of MTH1 hydrolase activity by the compound affects the biochemical pathways involving oxidized purine nucleoside triphosphates
Pharmacokinetics
It is known that the compound was radiolabeled with tritium for in vitro studies and with carbon-11 for in vivo micropet studies .
Result of Action
The compound’s action results in the inhibition of MTH1 hydrolase activity . This inhibition could potentially be used for monitoring cancer progression and quantifying target engagement for relevant therapies .
Action Environment
It is known that the compound was evaluated in live glioblastoma cells (u251mg) through saturation and competitive binding assays, together with in vitro enzymatic assays .
Properties
IUPAC Name |
4-amino-2-(2,3-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-5-3-1-2-4(6(5)11)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCKSROPRQLNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2NC(=S)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148683 | |
Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142207-48-4 | |
Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142207-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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